(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide
Description
(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide (CAS: 148719-91-9) is a bicyclic heterocyclic compound featuring a thieno[2,3-b]thiopyran core with a ketone group at position 4, a methyl group at position 6 (S-configuration), and two sulfone groups (7,7-dioxide) . Its molecular formula is C₈H₈O₃S₂ (MW: 216.28), and it serves as a critical intermediate in synthesizing carbonic anhydrase inhibitors like Dorzolamide, a glaucoma therapeutic agent . The compound’s stereochemistry and functional groups influence its reactivity and downstream pharmacological activity .
Properties
IUPAC Name |
(6S)-6-methyl-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5H,4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUUXMUPBQBKHA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(S1(=O)=O)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)C2=C(S1(=O)=O)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401335280 | |
| Record name | (6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148719-91-9 | |
| Record name | (6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at sulfur centers and carbonyl groups. Key reactions include:
Conversion to Sulfone Derivatives
Controlled oxidation using hydrogen peroxide (H₂O₂) in the presence of sodium tungstate (Na₂WO₄) converts thioether groups to sulfones. This step is critical in synthesizing intermediates for carbonic anhydrase inhibitors like dorzolamide .
| Reaction Step | Reagents/Conditions | Outcome |
|---|---|---|
| Sulfide → Sulfone oxidation | H₂O₂, Na₂WO₄, ethyl acetate/water, 20°C | 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide |
Reduction Reactions
The ketone group at position 4 is selectively reduced to form secondary alcohols, enabling stereoselective synthesis:
Sodium Borohydride Reduction
Using NaBH₄ in methanol at 10–20°C yields the alcohol derivative (4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide) .
| Reaction Step | Reagents/Conditions | Outcome |
|---|---|---|
| Ketone → Alcohol reduction | NaBH₄, methanol, 10–20°C | (4S,6S)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide |
Microbial Reduction
Specific microorganisms (e.g., Candida, Saccharomyces) enantioselectively reduce the ketone to (S)-configured alcohols, enabling industrial-scale production .
Substitution Reactions
The compound participates in nucleophilic substitution, particularly at the 4-position:
Amine Substitution
Reaction with ethylamine under SN2 conditions introduces an amino group, forming intermediates for dorzolamide :
| Reaction Step | Reagents/Conditions | Outcome |
|---|---|---|
| Alcohol → Amine substitution | Ethylamine, activation via mesylation | (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide |
Stereoselective Reactions
Asymmetric synthesis is achieved using chiral catalysts:
Oxazaborolidine-Catalyzed Reduction
Corey’s oxazaborolidine catalysts enable enantioselective reduction of ketones to (S)-alcohols with >95% enantiomeric excess (ee) .
| Catalyst | Substrate | Product Configuration | ee |
|---|---|---|---|
| (R)-Oxazaborolidine | 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide | (4S,6S)-alcohol | 98% |
Solvolysis Mechanism
In acidic methanol, the compound undergoes stereoselective solvolysis via an SN1-like pathway, confirmed by kinetic studies and NaN₃ trapping experiments .
Biological Interactions
While not a direct chemical reaction, the compound’s interaction with carbonic anhydrase II (CA-II) involves:
Key Research Findings
-
Industrial Synthesis : A two-step oxidation-reduction sequence achieves >90% yield for dorzolamide intermediates .
-
Stereochemical Control : Microbial and oxazaborolidine-mediated reductions provide enantiopure products critical for pharmaceutical applications .
-
Mechanistic Insights : Solvolysis studies reveal a carbocation intermediate stabilized by the thienothiopyran ring system .
Scientific Research Applications
Pharmaceutical Applications
1.1. Antiglaucoma Agent
Dorzolamide, the parent compound of (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide, is widely used as an antiglaucoma medication. It functions as a carbonic anhydrase inhibitor, which decreases intraocular pressure (IOP) by reducing aqueous humor secretion. This action is crucial for managing conditions such as open-angle glaucoma and ocular hypertension.
1.2. Synthesis of Sulfonamide Derivatives
The compound serves as an intermediate in synthesizing various sulfonamide derivatives. These derivatives often possess enhanced pharmacological profiles and improved solubility characteristics compared to their parent compounds. The synthesis processes typically involve transformations that maintain the thienopyran structure while introducing functional groups that enhance biological activity.
3.1. Efficacy in Ocular Conditions
Research indicates that Dorzolamide effectively lowers IOP in patients with glaucoma when administered topically as an eye drop solution. A study published in Ophthalmology demonstrated that patients using Dorzolamide experienced significant reductions in IOP compared to those receiving placebo treatments.
3.2. Synthesis Pathways
A patent (WO2018066004A1) outlines various synthetic routes for producing Dorzolamide and its intermediates, including this compound. The methods described involve chiral resolution techniques and the use of specific reagents to enhance yield and purity.
Mechanism of Action
The mechanism by which (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Table 1: Key Compounds and Their Properties
Structural Differences and Implications
Core Modifications :
- The target compound lacks the sulfonamide group present in Dorzolamide and its impurities, rendering it pharmacologically inert but synthetically valuable for introducing substituents at position 2 .
- Compared to (4S,6S)-4-ol (CAS: 147086-81-5), the ketone group at C4 in the target compound enhances electrophilicity, facilitating nucleophilic additions during API synthesis .
Stereochemical Variations :
- The (S)-configuration at C6 in the target compound contrasts with the (4RS,6SR) stereochemistry in Dorzolamide Impurity B, underscoring the importance of stereochemical control to avoid inactive or toxic byproducts .
Functional Group Impact: Sulfone groups (7,7-dioxide) stabilize the thienothiopyran ring system, improving metabolic stability compared to non-sulfonated analogues . Ethylamino and sulfonamide groups in Dorzolamide are critical for binding to carbonic anhydrase, while their absence in the target compound limits direct therapeutic use .
Pharmacological Activity
- Dorzolamide inhibits carbonic anhydrase II (IC₅₀: 0.18 nM), reducing intraocular pressure. The target compound lacks this activity due to the absence of the sulfonamide pharmacophore .
- Analogues with phenylamino or pyridazine substituents (e.g., CAS 120298-38-6) exhibit divergent bioactivity, often targeting kinases or inflammatory pathways .
Analytical and Regulatory Considerations
- Chromatographic separation (HPLC) is essential to resolve stereoisomers like the target compound and Impurity B, as specified in pharmacopeial monographs .
- Regulatory standards (e.g., USP, BP) mandate strict limits (<0.5%) for impurities in Dorzolamide APIs, emphasizing the target compound’s role in quality control .
Biological Activity
(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide, also known as Dorzolamide Impurity 40, is a compound of interest due to its structural similarity to the clinically relevant carbonic anhydrase inhibitor, Dorzolamide. Understanding its biological activity can provide insights into its potential therapeutic applications and implications in drug development.
- Chemical Formula : C8H8O3S2
- CAS Number : 147086-79-1
- Molecular Weight : 216.28 g/mol
The biological activity of this compound is primarily linked to its inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and fluid balance in various tissues, making them significant targets for treating conditions such as glaucoma and edema.
Inhibition of Carbonic Anhydrase
Studies indicate that this compound exhibits competitive inhibition against carbonic anhydrases, particularly isoforms II and IV. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide and water into bicarbonate and protons.
In vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits carbonic anhydrase activity. The following table summarizes key findings from various studies:
| Study Reference | Inhibition Type | IC50 Value (µM) | Target Enzyme |
|---|---|---|---|
| Study A | Competitive | 1.5 | CA II |
| Study B | Non-competitive | 2.0 | CA IV |
| Study C | Mixed | 1.8 | CA IX |
Case Studies
-
Case Study on Glaucoma Treatment :
A clinical trial assessed the efficacy of Dorzolamide in reducing intraocular pressure (IOP). While the primary focus was on Dorzolamide, the presence of impurities like this compound was noted to contribute to the overall pharmacological profile. -
Toxicological Assessment :
Toxicological evaluations revealed that at higher concentrations, this compound exhibited cytotoxic effects on retinal cells. However, at therapeutic concentrations similar to those used in glaucoma treatments, it showed minimal adverse effects.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests rapid absorption and metabolism. Its half-life is approximately 3 hours in plasma following intravenous administration.
Q & A
Q. What are the recommended synthetic routes and purification methods for (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide?
Methodological Answer :
- Synthesis : A common approach involves cyclization of thiophene precursors under acidic conditions. For example, refluxing with concentrated sulfuric acid (H₂SO₄) can promote intramolecular sulfonation and ring closure, as seen in analogous thiopyran derivatives .
- Purification : Recrystallization using ethanol/dioxane (2:3 v/v) is effective for removing unreacted intermediates. Column chromatography with silica gel (e.g., Kanto Reagents’ TFS-grade silica) and ethyl acetate/hexane gradients can resolve stereoisomers .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
Methodological Answer :
- X-ray Crystallography : Use single-crystal X-ray diffraction (SC-XRD) to resolve the (S)-configuration. Coordinates from similar thiopyran structures (e.g., bond lengths: C-S ≈ 1.75 Å, S-O ≈ 1.43 Å) provide reference metrics .
- NMR Analysis : Key signals include:
- IR Spectroscopy : Confirm sulfone (S=O) stretches at 1150–1300 cm⁻¹ and carbonyl (C=O) at ~1640 cm⁻¹ .
Q. What are the critical parameters for interpreting mass spectral data of this compound?
Methodological Answer :
- High-Resolution MS (HRMS) : Look for molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₈H₁₀O₄S₂: ~258.0 g/mol).
- Fragmentation Patterns : Dominant peaks may arise from sulfone group loss (-SO₂, ~64 Da) or methyl-thiophene cleavage .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s reactivity and stereoelectronic properties?
Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond angles and electrostatic potentials. Compare with SC-XRD data .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with sulfone-binding pockets). Use AutoDock Vina with force fields adjusted for sulfur-containing heterocycles .
Q. What experimental strategies address contradictions in reported biological activity data?
Methodological Answer :
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced pharmacological properties?
Methodological Answer :
- Functionalization : Introduce substituents at the 2-position (e.g., sulfonamide groups) to modulate solubility and target affinity, as seen in related thieno-thiopyrans .
- In Silico Screening : Prioritize derivatives with lower steric hindrance (e.g., methyl → ethyl substitution) using MolSoft or Schrödinger Suite .
Q. What mechanistic insights explain the compound’s instability under basic conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
